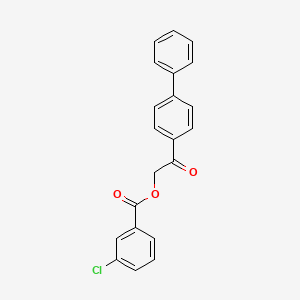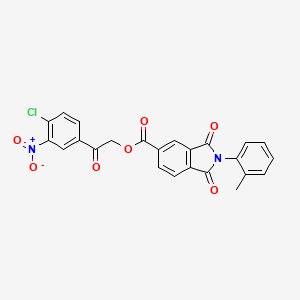![molecular formula C23H18N4O4S B3677116 N-{[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-4-methyl-3-nitrobenzamide](/img/structure/B3677116.png)
N-{[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-4-methyl-3-nitrobenzamide
Descripción general
Descripción
N-{[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-4-methyl-3-nitrobenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives. These compounds are known for their diverse pharmacological activities, including antibacterial, antifungal, and anticancer properties . The unique structure of this compound, which includes a benzoxazole ring, a carbamothioyl group, and a nitrobenzamide moiety, contributes to its wide range of biological activities.
Métodos De Preparación
The synthesis of N-{[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-4-methyl-3-nitrobenzamide typically involves the reaction of 2-aminobenzoxazole with benzoyl isothiocyanate under specific conditions . The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and at a controlled temperature to ensure the formation of the desired product. The structure of the synthesized compound is confirmed using various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and mass spectrometry .
Análisis De Reacciones Químicas
N-{[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-4-methyl-3-nitrobenzamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can lead to the formation of an amine derivative, while oxidation can result in the formation of a carboxylic acid derivative .
Aplicaciones Científicas De Investigación
N-{[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-4-methyl-3-nitrobenzamide has several scientific research applications:
Chemistry: The compound is used as an intermediate in the synthesis of other complex organic molecules.
Mecanismo De Acción
The mechanism of action of N-{[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-4-methyl-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound exerts its antibacterial activity by inhibiting the synthesis of bacterial cell walls, leading to cell lysis and death . Its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by activating specific signaling pathways .
Comparación Con Compuestos Similares
N-{[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-4-methyl-3-nitrobenzamide can be compared with other benzoxazole derivatives, such as:
N-(benzo[d]oxazol-2-ylcarbamothioyl)-2/4-substituted benzamides: These compounds also exhibit antibacterial and anticancer activities but may differ in their potency and spectrum of activity.
Benzoxazole analogues: These compounds have been studied for their wide range of pharmacological activities, including antifungal, anti-inflammatory, and antiviral properties.
Propiedades
IUPAC Name |
N-[[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-4-methyl-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O4S/c1-13-10-11-15(12-19(13)27(29)30)21(28)26-23(32)25-17-8-5-6-16(14(17)2)22-24-18-7-3-4-9-20(18)31-22/h3-12H,1-2H3,(H2,25,26,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITCBMVMBOFOSTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=CC(=C2C)C3=NC4=CC=CC=C4O3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-methyl-3-nitro-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B3677036.png)

![N~2~-(3,5-dimethylphenyl)-N~1~-(2-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3677047.png)
![N~1~-(4-fluorophenyl)-N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3677069.png)
![N~1~-(3-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B3677071.png)

![N-{[4-(dimethylamino)phenyl]carbamothioyl}-4-ethoxy-3-nitrobenzamide](/img/structure/B3677085.png)
![N-[4-(benzyloxy)phenyl]-3-[(4-chlorophenyl)sulfanyl]propanamide](/img/structure/B3677086.png)
![N-[(5-chloro-2-methoxyphenyl)carbamothioyl]-4-nitrobenzamide](/img/structure/B3677090.png)
![2-[N-(benzenesulfonyl)-2,4-dichloroanilino]-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B3677091.png)
![5-[(4-Ethoxy-3-methoxyphenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione](/img/structure/B3677099.png)

![3-bromo-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-4-ethoxybenzamide](/img/structure/B3677110.png)
![N~1~-(3-chloro-4-methoxyphenyl)-N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3677118.png)
